N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine
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Description
N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine is a useful research compound. Its molecular formula is C14H13BrF3N3S and its molecular weight is 392.24. The purity is usually 95%.
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Scientific Research Applications
1. Antiviral Activity
Research on pyrimidine derivatives, such as those involving modifications at the 2, 4, and 6 positions of the pyrimidine ring, has demonstrated antiviral properties against a spectrum of viruses. Although not directly mentioning the specific compound N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine, the study by Holý et al. (2002) on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines revealed significant antiviral activity against herpes viruses and retroviruses, highlighting the therapeutic potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).
2. Chemical Synthesis and Catalysis
A study by Tian et al. (2019) presented a copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines, utilizing isothiocyanate as a sulfur source. This research demonstrates the versatility of sulfur-containing pyrimidine derivatives in facilitating novel chemical syntheses and could potentially include the synthesis or modification of this compound derivatives (Tian et al., 2019).
3. Carbonic Anhydrase Inhibition
Compounds structurally related to the specific chemical have been investigated for their inhibition of carbonic anhydrase, an enzyme critical in various physiological processes. Winum et al. (2004) explored N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines for their potent inhibitory activity on carbonic anhydrase isozymes, suggesting the potential of sulfanyl-substituted pyrimidines in developing new antiglaucoma agents (Winum et al., 2004).
4. Ligand Design and Molecular Recognition
The role of pyrimidine and its derivatives in ligand design and molecular recognition is significant due to their ability to interact with various biological targets. Owen et al. (2004) synthesized pyridinium-derived N-heterocyclic carbene complexes of platinum, showcasing the utility of pyrimidine derivatives in designing new complexes with potential applications in catalysis and molecular recognition (Owen et al., 2004).
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3S/c1-8(2)19-13-20-11(14(16,17)18)7-12(21-13)22-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUNRKCKJLLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)SC2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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